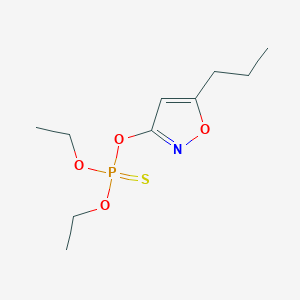![molecular formula C17H18N2O3S B230946 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether](/img/structure/B230946.png)
4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether is a synthetic organic compound characterized by its unique structural features. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the ethoxynaphthalenyl group and the sulfonyl group attached to the pyrazole ring imparts distinct chemical properties to this compound .
准备方法
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxynaphthalenyl Intermediate: The starting material, 4-ethoxynaphthalene, undergoes sulfonation to introduce the sulfonyl group.
Pyrazole Ring Formation: The sulfonylated intermediate is then reacted with appropriate reagents to form the pyrazole ring. This step often involves cyclization reactions under controlled conditions.
Final Product Isolation: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
化学反应分析
4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
科学研究应用
4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether can be compared with other similar compounds, such as:
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole: This compound has a similar sulfonyl group but differs in the heterocyclic ring structure.
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole: This compound has an additional ethyl group, which may affect its chemical properties and reactivity
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C17H18N2O3S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C17H18N2O3S/c1-4-22-16-9-10-17(15-8-6-5-7-14(15)16)23(20,21)19-13(3)11-12(2)18-19/h5-11H,4H2,1-3H3 |
InChI 键 |
HPUGOKKTBMJREY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C |
规范 SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


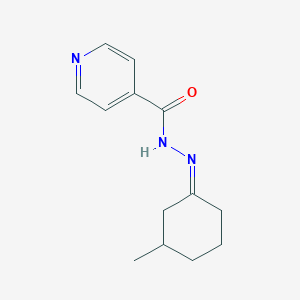
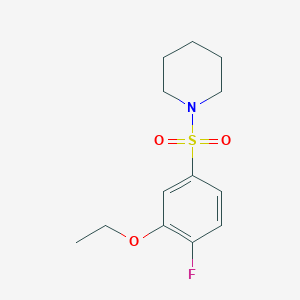
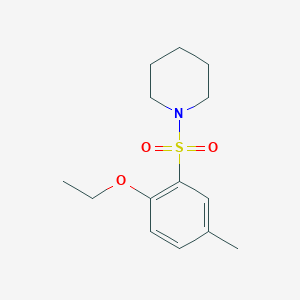
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)
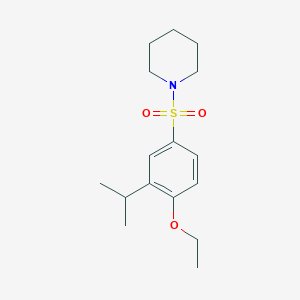
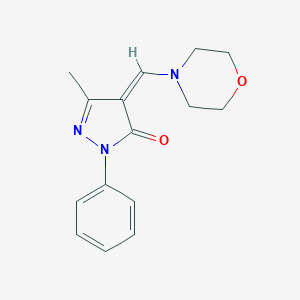
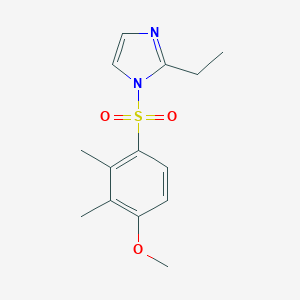

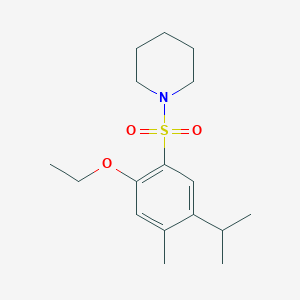
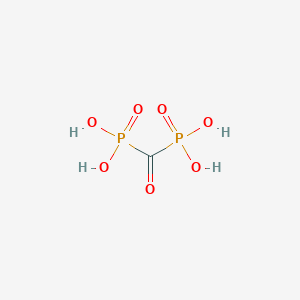
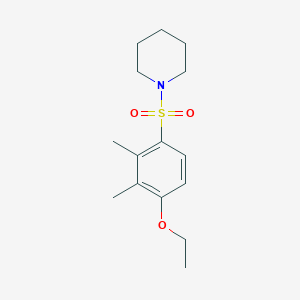

![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
